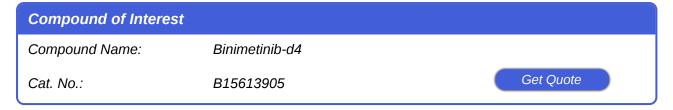


Application of Binimetinib-d4 in Metabolite Identification: A Detailed Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the use of deuterium-labeled Binimetinib (**Binimetinib-d4**) in metabolite identification studies. The following sections detail the rationale for using a stable isotope-labeled internal standard, experimental protocols for in vitro and in vivo metabolism studies, and data analysis techniques.

Introduction: The Role of Stable Isotope Labeling in Drug Metabolism

In drug discovery and development, a thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is critical.[1] Metabolite identification is a key component of these studies, helping to elucidate biotransformation pathways and identify potentially active or toxic metabolites. The use of stable isotope-labeled compounds, such as **Binimetinib-d4**, is an indispensable tool in modern drug metabolism research.[2]

Binimetinib-d4, a deuterated analog of the MEK1/2 inhibitor Binimetinib, serves as an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). Its key advantages include:

• Similar Chemical and Physical Properties: **Binimetinib-d4** co-elutes with unlabeled Binimetinib, minimizing variations in extraction efficiency and matrix effects.



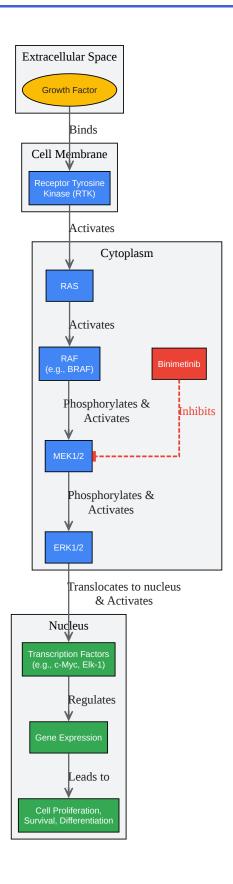
- Distinct Mass-to-Charge Ratio (m/z): The mass difference allows for clear differentiation between the analyte and the internal standard in a mass spectrometer.
- Accurate Quantification: It corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise quantification.[2]

Binimetinib is an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1 and MEK2.[3][4] Understanding its metabolism is crucial for optimizing its therapeutic use and managing potential drug-drug interactions.

Signaling Pathway Targeted by Binimetinib

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][5][6] In many cancers, mutations in genes like BRAF and NRAS lead to the constitutive activation of this pathway, driving tumor growth.[7] Binimetinib targets and inhibits MEK1 and MEK2, key components of this cascade, thereby blocking downstream signaling to ERK and inhibiting cell proliferation.[3][4]





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Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Binimetinib on MEK1/2.

Quantitative Data Summary

A human absorption, distribution, metabolism, and excretion (ADME) study using a single oral dose of [14C]Binimetinib (45 mg) in healthy male participants provides key quantitative data on its metabolic fate.[6][7]

Table 1: Excretion of Radioactivity Following a Single Oral Dose of [14C]Binimetinib

Excretion Route	Mean Percentage of Administered Radioactivity (%)
Feces	62.3
Urine	31.4
Total Recovery	93.6
Data from a study in healthy male participants after a single 45 mg oral dose of [14C]Binimetinib.[6][7]	

Table 2: Major Circulating Metabolites of Binimetinib in Human Plasma



Metabolite/Parent	Description	Mean % of Total Circulating Radioactivity (AUC 0-24h)
Binimetinib	Parent Drug	60.2
M15.9	Carboxylic acid from amide hydrolysis	7.4
M3 (AR00426032)	N-demethylated Binimetinib (active)	7.3
M10.5	Loss of ethane-diol, dehydrogenation, and glucuronidation	6.7
M10.2	Direct glucuronide of Binimetinib	5.5
Based on the area under the curve (AUC) from 0-24 hours post-dose.[3]		

Table 3: Contribution of Clearance Pathways to Binimetinib Elimination

Clearance Pathway	Enzymatic Contributor(s)	Estimated Contribution to Overall Clearance (%)
Direct Glucuronidation	UGT1A1, UGT1A3, UGT1A9, UGT2B7	61.2
N-demethylation	CYP1A2, CYP2C19	~17.8
Renal Excretion of Unchanged Drug	-	6.9
Estimates based on data from a human ADME study.[6][7]		

Experimental Protocols



The following protocols provide detailed methodologies for in vitro and in vivo metabolite identification studies of Binimetinib, utilizing **Binimetinib-d4** as an internal standard.

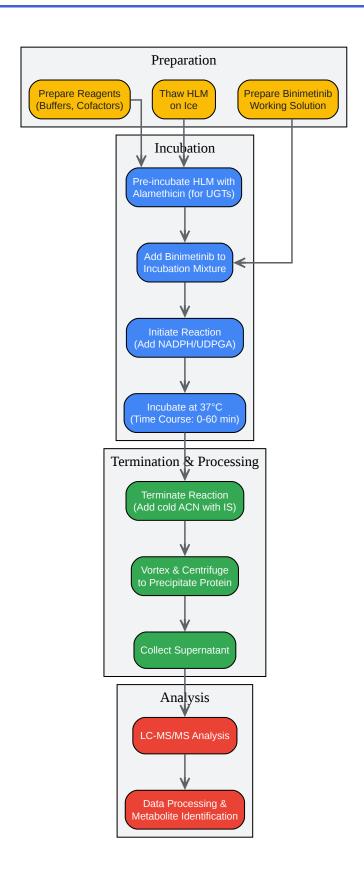
In Vitro Metabolite Identification using Human Liver Microsomes (HLM)

This protocol is designed to identify metabolites of Binimetinib formed by phase I (e.g., CYP450) and phase II (e.g., UGT) enzymes in human liver microsomes.

4.1.1. Materials and Reagents

- Binimetinib
- Binimetinib-d4 (for use as an internal standard during LC-MS/MS analysis)
- Human Liver Microsomes (pooled)
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- UDPGA (Uridine 5'-diphosphoglucuronic acid)
- Alamethicin
- Magnesium Chloride (MgCl2)
- Potassium Phosphate Buffer (100 mM, pH 7.4)
- · Acetonitrile (ACN), HPLC grade
- · Methanol (MeOH), HPLC grade
- Formic Acid
- Ultrapure water
- 4.1.2. Experimental Workflow





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Caption: Workflow for in vitro metabolite identification of Binimetinib using human liver microsomes.

4.1.3. Step-by-Step Protocol

Preparation:

- Prepare a 100 mM potassium phosphate buffer (pH 7.4).
- Prepare stock solutions of the NADPH regenerating system and UDPGA in the phosphate buffer.
- Prepare a stock solution of Binimetinib in DMSO (e.g., 10 mM) and dilute to a working concentration in the phosphate buffer. Final DMSO concentration in the incubation should be ≤ 0.5%.
- On ice, thaw the pooled human liver microsomes.

Incubation:

- In a microcentrifuge tube, combine the phosphate buffer, MgCl2, and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
- \circ For UGT metabolite analysis, add alamethic n (to a final concentration of ~25 μ g/mg protein) and pre-incubate on ice for 15 minutes.
- Add the Binimetinib working solution to the microsomal suspension.
- Pre-warm the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the pre-warmed cofactor solution (NADPH regenerating system for Phase I, and UDPGA for Phase II).
- Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Reaction Termination and Sample Processing:



- Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing Binimetinib-d4 (the internal standard) at a known concentration.
- Vortex the samples vigorously for 1 minute to precipitate the proteins.
- Centrifuge at >10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

In Vivo Metabolite Profiling in Plasma and Excreta

This protocol outlines the general procedure for analyzing samples from a human ADME study, such as the one conducted with [14C]Binimetinib, using **Binimetinib-d4** for quantification of the parent drug and known metabolites.

4.2.1. Sample Collection and Preparation

- Plasma: Collect blood samples at various time points post-dose into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
- Urine and Feces: Collect urine and feces over a defined period post-dose. Homogenize fecal samples and store all samples at -80°C.
- 4.2.2. Sample Extraction (Solid-Phase Extraction SPE)
- Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
- Loading: Thaw plasma samples. Dilute 100 μL of plasma with 400 μL of 4% phosphoric acid in water. Load the diluted sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- Elution: Elute Binimetinib and its metabolites with 1 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 μL) of the mobile phase (e.g., 20:80



acetonitrile:water) for LC-MS/MS analysis.[7]

LC-MS/MS Analysis

This is a general method; specific parameters should be optimized for the instrument in use.

Table 4: Example LC-MS/MS Parameters for Binimetinib Analysis

Parameter	Setting
Liquid Chromatography	
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 - 0.4 mL/min
Gradient	Optimized for separation of metabolites (e.g., start at 5% B, ramp to 95% B)
Injection Volume	5 - 10 μL
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Binimetinib)	Precursor Ion (Q1) -> Product Ion (Q3)
MRM Transition (Binimetinib-d4)	Precursor Ion (Q1) -> Product Ion (Q3)
MRM Transitions (Metabolites)	Predicted or determined from full scan data
Specific MRM transitions must be determined empirically on the mass spectrometer being used.[4][7][8][9][10]	

Data Analysis and Metabolite Identification



· Quantification:

- Generate calibration curves by plotting the peak area ratio of the analyte to the internal standard (Binimetinib-d4) against the analyte concentration.
- Calculate the concentration of Binimetinib and its known metabolites in the study samples using the regression equation from the calibration curve.

Metabolite Identification:

- Analyze samples in full-scan and product-ion scan modes to detect potential metabolites.
- Look for mass shifts from the parent drug that correspond to common metabolic transformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation, -14 Da for Ndemethylation).
- Compare the product ion spectra of the potential metabolites with that of the parent drug (Binimetinib) to identify the site of metabolic modification.
- The use of radiolabeled Binimetinib ([14C]Binimetinib) in initial studies is highly advantageous for tracking all drug-related material.

Conclusion

The use of **Binimetinib-d4** as an internal standard is a robust and reliable approach for the accurate quantification of Binimetinib and its metabolites in various biological matrices. The protocols outlined in this document provide a framework for conducting both in vitro and in vivo metabolism studies. These investigations are essential for a comprehensive understanding of the ADME properties of Binimetinib, ultimately supporting its safe and effective clinical use.

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